Cas no 2104226-91-5 (1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)-)

1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)- 化学的及び物理的性質
名前と識別子
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- 1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)-
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- インチ: 1S/C6H8N2OS/c1-4(7)6(9)5-2-3-10-8-5/h2-4H,7H2,1H3/t4-/m1/s1
- InChIKey: ZGLKELMBGCZABE-SCSAIBSYSA-N
- ほほえんだ: C(C1C=CSN=1)(=O)[C@H](N)C
1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798464-0.5g |
(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104226-91-5 | 95% | 0.5g |
$1084.0 | 2024-05-21 | |
Enamine | EN300-798464-2.5g |
(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104226-91-5 | 95% | 2.5g |
$2211.0 | 2024-05-21 | |
Enamine | EN300-798464-1.0g |
(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104226-91-5 | 95% | 1.0g |
$1129.0 | 2024-05-21 | |
Enamine | EN300-798464-0.1g |
(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104226-91-5 | 95% | 0.1g |
$993.0 | 2024-05-21 | |
Enamine | EN300-798464-5.0g |
(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104226-91-5 | 95% | 5.0g |
$3273.0 | 2024-05-21 | |
Enamine | EN300-798464-10.0g |
(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104226-91-5 | 95% | 10.0g |
$4852.0 | 2024-05-21 | |
Enamine | EN300-798464-0.25g |
(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104226-91-5 | 95% | 0.25g |
$1038.0 | 2024-05-21 | |
Enamine | EN300-798464-0.05g |
(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104226-91-5 | 95% | 0.05g |
$948.0 | 2024-05-21 |
1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)- 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)-に関する追加情報
1-Propanone, 2-amino-1-(3-isothiazolyl), (2R)- (CAS No: 2104226-91-5)
1-Propanone, 2-amino-1-(3-isothiazolyl), (2R)-, also known by its CAS registry number 2104226-91-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a propanone backbone with an amino group and an isothiazole ring attached at specific positions. The stereochemistry at the second carbon atom, denoted by the "(R)" configuration, plays a crucial role in determining its physical and chemical properties as well as its biological activity.
The synthesis of 1-Propanone, 2-amino-1-(3-isothiazolyl), (2R)- involves a series of intricate chemical reactions that highlight the importance of stereocontrol in organic synthesis. Recent advancements in asymmetric catalysis have enabled researchers to achieve high enantiomeric excess in the production of this compound, making it more accessible for further studies and applications. The compound's structure has been extensively studied using various spectroscopic techniques, including NMR and X-ray crystallography, which have provided valuable insights into its conformational preferences and intermolecular interactions.
One of the most notable aspects of 1-Propanone, 2-amino-1-(3-isothiazolyl), (2R)- is its potential as a building block in medicinal chemistry. The presence of both an amino group and an isothiazole ring makes it a versatile molecule for exploring interactions with biological targets such as enzymes and receptors. Recent studies have demonstrated that this compound exhibits promising bioactivity in vitro, particularly in assays related to anti-inflammatory and antioxidant properties. These findings suggest that it could serve as a lead compound for the development of novel therapeutic agents.
In addition to its pharmacological applications, 1-Propanone, 2-amino-1-(3-isothiazolyl), (2R)- has also been investigated for its role in organic synthesis as an intermediate or catalyst. Its ability to undergo various transformations under mild conditions has made it a valuable tool in constructing complex molecular architectures. For instance, recent research has highlighted its utility in enamine chemistry and organocatalysis, where it facilitates the formation of nitrogen-containing heterocycles with high efficiency.
The environmental impact and safety profile of CAS No: 2104226-91-5 are critical considerations for its broader application. Studies on its biodegradability and toxicity have shown that it exhibits low acute toxicity to aquatic organisms under standard test conditions. However, further research is needed to fully understand its long-term effects on ecosystems and human health.
In conclusion, 1-Propanone, 2-amino-1-(3-isothiazolyl), (2R)- (CAS No: 2104226-91-5) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a promising candidate for future innovations in drug discovery and organic synthesis.
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